![molecular formula C12H17ClN2O3S B2879789 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide CAS No. 379255-46-6](/img/structure/B2879789.png)
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H17ClN2O3S . It has a molecular weight of 304.8 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 304.8 .作用机制
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of prostaglandins that are important for maintaining normal physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models and human clinical trials. It has also been shown to have minimal effects on the gastrointestinal tract, unlike other NSAIDs that inhibit both COX-1 and COX-2 enzymes. This compound has been associated with an increased risk of cardiovascular events, however, the mechanism behind this is still unclear.
实验室实验的优点和局限性
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it can be used to study the specific effects of COX-2 inhibition on various physiological processes. It is also readily available and has been extensively studied, making it a well-characterized compound.
However, there are also limitations to the use of this compound in lab experiments. It has been associated with an increased risk of cardiovascular events, which may confound the interpretation of results in certain experimental models. Additionally, it may not be suitable for studying the effects of COX-1 inhibition, as it is a selective COX-2 inhibitor.
未来方向
There are several future directions for the study of 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide. One area of research is the development of new COX-2 inhibitors that have fewer cardiovascular risks. Another area of research is the investigation of the potential use of this compound in the prevention and treatment of cancer. Additionally, the effects of this compound on other physiological processes, such as bone formation and wound healing, could also be studied.
合成方法
The synthesis of 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide and 2,2,2-trifluoroethylacrylate to form 4-bromo-3-nitrobenzenesulfonamide-2,2,2-trifluoroethylacrylate. This intermediate compound is then reacted with diethylamine to form this compound.
科学研究应用
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has also been studied for its potential use in preventing cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
安全和危害
This compound is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .
属性
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIRPWSUJZGQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

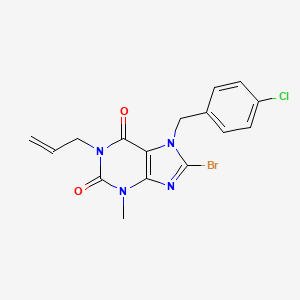
![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
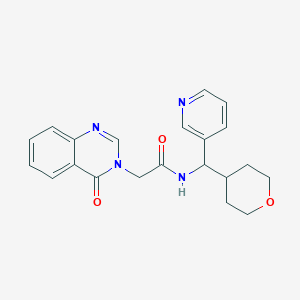

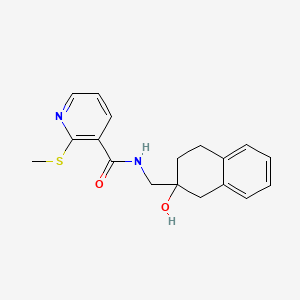


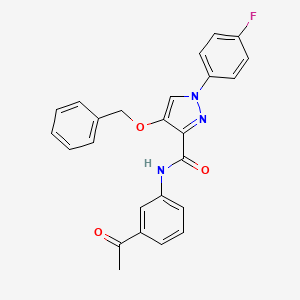
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
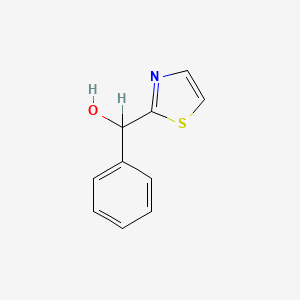
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)